molecular formula C11H8N2O3S B3059753 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239779-75-9

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3059753
CAS No.: 1239779-75-9
M. Wt: 248.26
InChI Key: GJRQUUWAIWAZMZ-UHFFFAOYSA-N
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Description

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines the structural features of thiophene, pyrimidine, and furan. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-10-9-8(3-5-17-9)12-11(15)13(10)6-7-2-1-4-16-7/h1-5H,6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRQUUWAIWAZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189654
Record name 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239779-75-9
Record name 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239779-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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